molecular formula C21H18N2O3 B4290452 allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate

allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate

Cat. No.: B4290452
M. Wt: 346.4 g/mol
InChI Key: CFKRGQPXWJXWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate varies depending on its application. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, this compound inhibits the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase enzymes. In weeds, this compound interferes with their metabolic pathways, leading to their death.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects depending on its application. In cancer cells, this compound induces apoptosis and inhibits angiogenesis. In Alzheimer's disease, this compound inhibits the formation of amyloid-beta plaques. In weeds, this compound interferes with their metabolic pathways, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate in lab experiments include its high potency and specificity. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate. One potential direction is to study its potential use as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Another potential direction is to study its potential use as a material for the development of new drugs and agrochemicals. Finally, further research is needed to optimize the synthesis method of this compound to improve its yield and purity.

Scientific Research Applications

Allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weeds by interfering with their metabolic pathways.

Properties

IUPAC Name

prop-2-enyl 6-amino-5-cyano-2-methyl-4-naphthalen-1-yl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-3-11-25-21(24)18-13(2)26-20(23)17(12-22)19(18)16-10-6-8-14-7-4-5-9-15(14)16/h3-10,19H,1,11,23H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKRGQPXWJXWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC3=CC=CC=C32)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate
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allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate
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allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate
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allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate

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